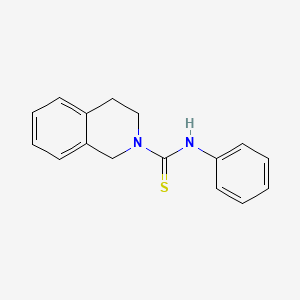
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as PDIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDIC is a heterocyclic compound that belongs to the class of isoquinolines and is known for its unique chemical and physical properties.
作用机制
The exact mechanism of action of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, studies have suggested that N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide may exert its biological effects by inhibiting the activity of enzymes involved in cell proliferation and DNA replication. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to exhibit antifungal and antibacterial activities, suggesting its potential use as an antimicrobial agent.
实验室实验的优点和局限性
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for use in laboratory experiments. It has a relatively simple synthesis method, making it easily accessible for researchers. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is also stable under a range of conditions, allowing for easy storage and handling. However, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential area of research is the development of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide's potential as a chelating agent for the treatment of heavy metal poisoning. Additionally, further studies are needed to fully understand the mechanism of action of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide and its potential applications in various fields of scientific research.
合成方法
The synthesis of N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid, which yields N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.
科学研究应用
N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been investigated for its potential use as a chelating agent in the treatment of heavy metal poisoning.
属性
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-15-8-2-1-3-9-15)18-11-10-13-6-4-5-7-14(13)12-18/h1-9H,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPOHPPTCHNTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354632 |
Source


|
| Record name | 2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
CAS RN |
89652-23-3 |
Source


|
| Record name | 2(1H)-Isoquinolinecarbothioamide, 3,4-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)

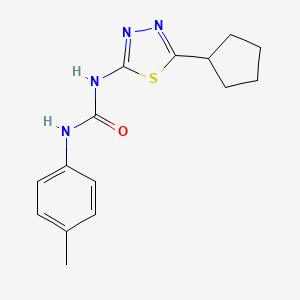
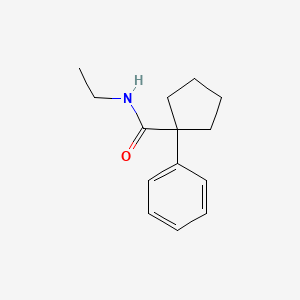
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)
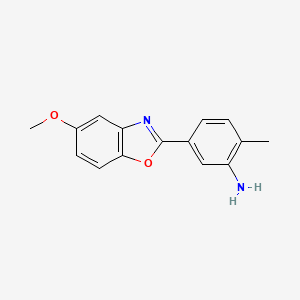
![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)
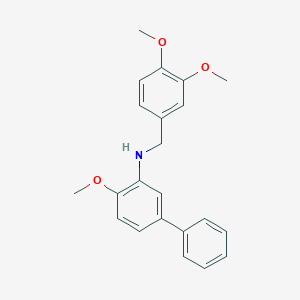
![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5878624.png)
![6-bromo-N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5878637.png)